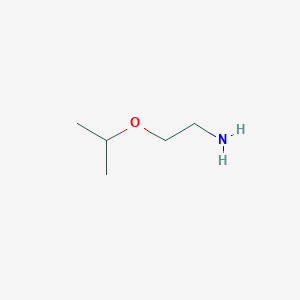![molecular formula C15H13FO2 B1332202 [1,1'-Biphenyl]-4-propanoicacid, 4'-fluoro- CAS No. 893641-10-6](/img/structure/B1332202.png)
[1,1'-Biphenyl]-4-propanoicacid, 4'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-propanoicacid, 4’-fluoro-: is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond
Mechanism of Action
Target of Action
The primary target of 4’-Fluoro-biphenyl-4-propanoic acid is the long chain free fatty acid receptor 4 (FFA4) , also known as G protein-coupled receptor 120 (GPR120) . This receptor is involved in various physiological processes, including the regulation of metabolic and inflammatory responses .
Mode of Action
4’-Fluoro-biphenyl-4-propanoic acid, acting as an agonist of FFA4, binds to the receptor and triggers a series of intracellular events . This compound modulates the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB) , a principal transcription factor involved in the expression of many molecules related to cell growth, cell death, and inflammation .
Biochemical Pathways
The activation of FFA4 by 4’-Fluoro-biphenyl-4-propanoic acid leads to the stimulation of various biochemical pathways. These include the mobilization of Ca2+ , recruitment of β-arrestin-1 and β-arrestin-2 , and phosphorylation of extracellular signal-regulated kinase . These pathways play crucial roles in cellular signaling, immune response, and metabolic regulation.
Result of Action
The activation of FFA4 by 4’-Fluoro-biphenyl-4-propanoic acid can lead to various molecular and cellular effects. For instance, it has been reported that this compound can inhibit the release of proinflammatory mediators, enhance glucose uptake in adipocytes, and stimulate glucagon-like peptide-1 secretion from enteroendocrine cells . These effects suggest potential therapeutic applications of this compound in conditions such as type 2 diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-propanoicacid, 4’-fluoro- typically involves several steps, starting from commercially available biphenyl derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone, silver nitrate in ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-4-propanoicacid, 4’-fluoro- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In the field of biology and medicine, this compound has shown potential as a precursor for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structural similarity to known drugs like flurbiprofen makes it a valuable candidate for further research and development .
Industry: In industry, the compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. Its unique properties contribute to the performance and stability of these materials .
Comparison with Similar Compounds
Flurbiprofen: A well-known NSAID with a similar biphenyl structure and a fluorine atom, used to treat pain and inflammation.
Ketoprofen: Similar to ibuprofen, with a propanoic acid group and used for similar therapeutic purposes.
Uniqueness: The uniqueness of [1,1’-Biphenyl]-4-propanoicacid, 4’-fluoro- lies in its specific structural modifications, which can enhance its chemical reactivity and biological activity. The presence of both the propanoic acid group and the fluorine atom provides a distinct advantage in terms of binding affinity and selectivity for molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-14-8-6-13(7-9-14)12-4-1-11(2-5-12)3-10-15(17)18/h1-2,4-9H,3,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPINLYDNNPCCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362701 |
Source


|
| Record name | [1,1'-Biphenyl]-4-propanoicacid, 4'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893641-10-6 |
Source


|
| Record name | [1,1'-Biphenyl]-4-propanoicacid, 4'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)

